molecular formula C10H9NO4 B12858766 Benzoic acid, 4-(2-oxo-5-oxazolidinyl)-

Benzoic acid, 4-(2-oxo-5-oxazolidinyl)-

Cat. No.: B12858766
M. Wt: 207.18 g/mol
InChI Key: ZEPOHGGPPOLTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-(2-oxo-5-oxazolidinyl)- is a 4-substituted benzoic acid derivative featuring an oxazolidinone ring linked to the aromatic core. This compound has garnered attention for its hypolipidemic activity, particularly in reducing serum total cholesterol (TC) and triglycerides (TG). Evidence from preclinical studies highlights its enantiomer-specific efficacy, with the (R)-enantiomer demonstrating superior activity compared to racemic mixtures and established drugs like pravastatin and bezafibrate in Watanabe hereditable hyperlipidemic (WHHL) rabbit models . The oxazolidinone moiety, a five-membered heterocycle containing both oxygen and nitrogen, contributes to its unique pharmacokinetic and pharmacodynamic properties. This structural motif is critical for its inhibitory effects on fatty acid and sterol biosynthesis, positioning it as a promising candidate for metabolic disorder therapeutics.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

4-(2-oxo-1,3-oxazolidin-5-yl)benzoic acid

InChI

InChI=1S/C10H9NO4/c12-9(13)7-3-1-6(2-4-7)8-5-11-10(14)15-8/h1-4,8H,5H2,(H,11,14)(H,12,13)

InChI Key

ZEPOHGGPPOLTHK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Multi-Configuration 2-Oxo-Oxazolidine-4-Carboxylic Acid Route

A recent patented method (CN111808040A) describes an environmentally friendly, high-yield synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which are closely related to the target compound. The process involves two main steps:

  • Step 1: Reaction of 2-amino-3-hydroxy methyl propionate hydrochloride (or its isomers) with S,S'-dimethyl dithiocarbonate in water under inert gas protection.
    This step forms an intermediate compound (formula II) in aqueous medium, avoiding harmful organic solvents. The reaction is conducted at controlled temperatures (5–35 °C), typically starting at 5–15 °C for 2–4 hours, then 20–30 °C for 5–7 hours.

  • Step 2: Alkaline hydrolysis of the intermediate to yield the 2-oxo-oxazolidine-4-carboxylic acid (formula III).
    Hydrolysis is performed at pH 12–14 by adding ethanol-water mixture and adjusting pH with sodium hydroxide. The product is purified by drying over anhydrous magnesium sulfate, solvent removal, and silica gel chromatography using dichloromethane/methanol (10:1 v/v) as eluent.

Advantages:

  • Water as solvent enhances environmental safety and operational ease.
  • High product yield (>86%) compared to prior art yields of 8.5% to 62%.
  • Mild reaction conditions and simple purification steps.

Example Yields and Characterization:

Example Starting Material Product Yield (%) 1H NMR (400 MHz, D2O) 13C NMR (125 MHz, D2O)
1 DL-serine methyl ester hydrochloride 89 4.30 (m, 1H), 4.19 (m, 2H) 174.09, 158.87, 67.52, 55.85
8 (2R,3S)-methyl 2-amino-3-hydroxybutyric acid methyl ester hydrochloride 86 4.95 (p, 1H), 4.39 (dd, 1H), 1.24 (d, 3H) 174.55, 158.80, 76.50, 60.68, 19.32

Alternative Synthetic Routes for Oxazolidinone Derivatives

Another approach (EP1328509B1) focuses on preparing pharmacologically active oxazolidinones, which are structurally related to the target compound. Key features include:

Comparative Analysis of Preparation Methods

Feature Water-Based Synthesis (CN111808040A) Organolithium Route (EP1328509B1) Classical Benzoic Acid Preparation
Solvent Water (environmentally friendly) Organic solvents (THF, etc.) Aqueous NaOH
Reaction Temperature Mild (5–35 °C) Low (-78 °C to -40 °C) Reflux boiling
Yield High (>86%) Moderate to high (varies) High (for benzoic acid)
Safety and Environmental Impact High safety, green chemistry Requires handling pyrophoric reagents Standard laboratory procedure
Complexity Moderate, two-step Multi-step, requires low temp control Simple
Product Purification Chromatography after drying Multiple purification steps Recrystallization

Summary of Research Findings

  • The water-based synthesis method offers a practical, scalable, and environmentally benign route to 2-oxo-oxazolidine-4-carboxylic acid derivatives, including benzoic acid, 4-(2-oxo-5-oxazolidinyl)-, with yields exceeding 86%.
  • The method avoids hazardous organic solvents and harsh conditions, making it suitable for industrial applications.
  • Alternative organolithium-based methods provide stereochemical control and functional group diversity but are more complex and less environmentally friendly.
  • The benzoic acid moiety can be prepared separately by classical hydrolysis of benzamide, ensuring high purity for subsequent coupling reactions.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-(2-oxo-5-oxazolidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The benzoic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Benzoic acid, 4-(2-oxo-5-oxazolidinyl)- is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and protein interactions. It can serve as a model compound for understanding the behavior of oxazolidinone-containing molecules in biological systems.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The oxazolidinone ring is a key feature in several clinically relevant drugs .

Industry: Industrially, the compound is used in the development of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including as an intermediate in chemical synthesis .

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(2-oxo-5-oxazolidinyl)- involves its interaction with specific molecular targets. For instance, oxazolidinones are known to inhibit protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of the initiation complex for protein translation . This mechanism is particularly effective against Gram-positive bacteria, making oxazolidinone derivatives valuable in antimicrobial therapy.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The 4-position of benzoic acid serves as a versatile site for introducing heterocyclic substituents, which modulate biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Key Structural Features:

Benzoic acid, 4-(2-oxo-5-oxazolidinyl)- (Target Compound) Substituent: Oxazolidinone ring with methoxy linkage. Functional Groups: Bromo and fluoro groups on the phenyl ring (in the derivative from ) enhance lipophilicity and target binding . Heterocycle: Oxazolidinone (oxygen and nitrogen-containing).

4-[(5Z)-4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl]benzoic acid () Substituent: Thiazolidinone fused with an indole moiety. Heterocycle: Thiazolidinone (sulfur and nitrogen-containing) .

4-[2-(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]benzoic acid ()

  • Substituent : Pyrazolone linked via a diazenyl group.
  • Functional Groups : Azo linkage introduces conjugation, affecting solubility and spectral properties.
  • Heterocycle : Pyrazole (nitrogen-containing) .

4-{5-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid () Substituent: Thiazolidinone conjugated with a furan ring. Functional Groups: Benzyl and thioxo groups enhance steric bulk and redox activity. Heterocycle: Thiazolidinone and furan .

Key Findings :

  • The oxazolidinone derivative’s hypolipidemic activity is enantiomer-dependent, with the (R)-enantiomer achieving >50% reduction in serum lipids in vivo .
  • Thiazolidinone analogs () show inhibitory effects on metabolic enzymes but lack in vivo validation.

Physicochemical Properties and Spectral Data

Molecular Weight and Solubility :

  • Oxazolidinone derivative (): Higher molecular weight (~450–500 g/mol) due to bromo/fluoro substituents; moderate aqueous solubility enhanced by the methoxy group.
  • Thiazolidinone derivative (): Molecular weight 311.35 g/mol; lower solubility due to hydrophobic phenylthio groups .

Spectral Characteristics :

  • FT-IR Data: Oxazolidinone compounds show C=O stretching at 1700–1750 cm⁻¹ (). Thiazolidinones exhibit additional S=O peaks at 1050–1150 cm⁻¹ .
  • NMR: Enantiomers of oxazolidinone derivatives display distinct splitting patterns for chiral centers ().

Biological Activity

Benzoic acid, 4-(2-oxo-5-oxazolidinyl)- is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

Benzoic acid, 4-(2-oxo-5-oxazolidinyl)- is characterized by the presence of a benzoic acid moiety substituted with a 2-oxo-5-oxazolidinyl group. Its molecular formula is C11_{11}H11_{11}N1_{1}O3_{3}, with a molecular weight of approximately 207.18 g/mol. The oxazolidinone ring structure plays a crucial role in its biological activity, particularly in inhibiting protein synthesis by binding to the ribosomal 50S subunit, which is essential for the formation of initiation complexes in translation .

The primary mechanism through which benzoic acid, 4-(2-oxo-5-oxazolidinyl)- exhibits its biological activity includes:

  • Inhibition of Protein Synthesis : The compound's oxazolidinone structure allows it to interfere with bacterial protein synthesis, making it effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Antimicrobial Properties : Research has highlighted its potential as an antimicrobial agent due to its ability to inhibit specific enzymes involved in microbial growth. This opens avenues for its use in treating infections caused by resistant bacterial strains .

Therapeutic Potential

Recent studies have suggested that benzoic acid, 4-(2-oxo-5-oxazolidinyl)- may also possess anticancer properties. Its interactions with various biological targets indicate that modifications to the oxazolidinone ring could enhance its efficacy against resistant strains and potentially lead to new treatments for cancer .

Comparative Analysis with Similar Compounds

A comparative analysis of benzoic acid, 4-(2-oxo-5-oxazolidinyl)- with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructural FeaturesUnique Aspects
Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-Similar benzoic acid moiety; different oxazolidinone positionDifferent substitution pattern affecting reactivity
Benzoic acid, 4-(acetylthio)-Contains a thiol group instead of oxazolidinoneUnique properties due to sulfur presence
Benzoic acid, 4-(2-hydroxy)-Hydroxy group substitutionDifferent functional group influencing solubility and reactivity

This table illustrates how the variations in structure can significantly influence the reactivity and biological activity of these compounds.

Case Studies

Several studies have investigated the biological effects of benzoic acid derivatives:

  • Antimicrobial Activity : A study demonstrated that derivatives of benzoic acid enhanced the activity against biofilm-forming bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that modifications to the oxazolidinone structure could improve antimicrobial efficacy .
  • Protein Degradation Systems : Research showed that certain benzoic acid derivatives promote protein degradation systems in human cells. This suggests potential applications in anti-aging therapies and cancer treatments by enhancing cellular proteostasis .
  • Cytotoxicity Assessments : In vitro studies indicated that while some derivatives exhibited cytotoxic effects on cancer cell lines, others showed no significant toxicity, suggesting a selective action that could be harnessed for therapeutic purposes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.